REACTION_CXSMILES
|
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.ClC1C=C[C:14]([NH:17]N)=[CH:13][CH:12]=1.Cl.ClC1C=C(NN)C=CC=1.Cl.FC1C=C(NN)C=CC=1.Cl.ClC1C=C(NN)C=CC=1Cl.C(#N)C=C.C(#N)C(C)=C.C(#N)/C=C/C.C(#N)C=CC1C=CC=CC=1.C(C(=C)C#N)CCC.C(OCCC#N)C.[O-]CC.[Na+].O.OCC[N+](C)(C)C>C(O)C>[NH2:17][C:14]1[CH2:13][CH2:12][N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=1.[NH:7]1[CH2:1][CH:6]=[CH:5][NH:8]1 |f:1.2,3.4,5.6,7.8,15.16,17.18|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
3-substituted amino-1-phenyl-2-pyrazoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-substituted amino-1-substituted phenyl-2-pyrazoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
halogen-mono
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
disubstituted phenylhydrazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1)NN
|
Name
|
m-fluorophenylhydrazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC=1C=C(C=CC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)NN
|
Name
|
nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C#N)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCCC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
with modifications in accordance with the following reaction scheme
|
Type
|
CUSTOM
|
Details
|
condensation procedure
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for a period of from 2-18 hours
|
Duration
|
10 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
ADDITION
|
Details
|
The addition of water
|
Type
|
CUSTOM
|
Details
|
gives a filterable solid which
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
The column effluent is then refluxed on a steam bath with the gradual addition of hexane until crystallization
|
Type
|
CUSTOM
|
Details
|
Recrystallization from the same solvent pair (with or without additional treatment with a hydrous magnesium silicate) or from acetone-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(CC1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |